2-(furan-3-amido)-N-(2-methoxyphenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide
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Overview
Description
2-(furan-3-amido)-N-(2-methoxyphenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide is a complex organic compound that features a unique combination of furan, methoxyphenyl, and thiazolopyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-3-amido)-N-(2-methoxyphenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-3-amido and 2-methoxyphenyl intermediates, which are then coupled with the thiazolopyridine core under specific reaction conditions. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents such as EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(furan-3-amido)-N-(2-methoxyphenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups results in amines .
Scientific Research Applications
2-(furan-3-amido)-N-(2-methoxyphenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(furan-3-amido)-N-(2-methoxyphenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors in microbial cells to exert antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-acetyl-5-methylfuran: A derivative of furan with applications in spectroscopy and organic synthesis.
Thiazolo[5,4-d]thiazoles: Compounds with similar thiazole structures, used in organic electronics and photocatalysis.
Pillararene-enriched polymers: Conjugated polymers with thiazole linkages, used in photocatalytic applications.
Uniqueness
2-(furan-3-amido)-N-(2-methoxyphenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide is unique due to its combination of furan, methoxyphenyl, and thiazolopyridine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(furan-3-carbonylamino)-N-(2-methoxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-26-15-5-3-2-4-13(15)21-19(25)23-8-6-14-16(10-23)28-18(20-14)22-17(24)12-7-9-27-11-12/h2-5,7,9,11H,6,8,10H2,1H3,(H,21,25)(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDWEHUTYKDBBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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